molecular formula C13H23N3O4S B2466609 N'-(cyclohexylcarbonyl)-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetohydrazide CAS No. 860610-43-1

N'-(cyclohexylcarbonyl)-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetohydrazide

Cat. No. B2466609
CAS RN: 860610-43-1
M. Wt: 317.4
InChI Key: JKVQFYVXNBBJRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyclohexylcarbonyl)-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetohydrazide (CCHTA) is a novel compound that has been studied for its potential applications in the field of biochemistry and physiology. CCHTA is a cyclic hydrazide derivative of the cyclohexylcarbonyl moiety, which is a type of cyclic amide. It is an important intermediate for the synthesis of various organic compounds and has been used for the synthesis of various pharmaceuticals and other bioactive compounds.

Scientific Research Applications

Sulfonamides and Drug Applications

Sulfonamides Patent Review (2008 – 2012) Sulfonamides are incorporated in various clinically used drugs, including diuretics, carbonic anhydrase inhibitors (CAIs), and antiepileptics. Recent studies highlight novel sulfonamides showing significant antitumor activity and promising results as selective antiglaucoma drugs. The structural motif of sulfonamides is likely to be present in future drugs, indicating its continued relevance in drug development (Carta, Scozzafava, & Supuran, 2012).

Role in Treatment and Management of Diseases

Role of Nitazoxanide in Disease Treatment and Management Nitazoxanide (NTZ) showcases a broad spectrum of applications against various types of bacteria, parasites, and certain viruses. Its potential in treating symptoms of coronavirus infection has been recently proposed. The extensive use of NTZ in infectious diseases and its potential applications in future treatments emphasize its significance in clinical practice (Bharti et al., 2021).

N-Acetylcysteine in Psychiatry and Clinical Practice

N-Acetylcysteine in Psychiatry N-acetylcysteine (NAC) emerges as a promising agent in the treatment of psychiatric disorders. Its benefits extend beyond being a precursor to the antioxidant, glutathione, and include modulation of glutamatergic, neurotropic, and inflammatory pathways. NAC's role in addiction, compulsive disorders, schizophrenia, and bipolar disorder underlines its therapeutic potential in psychiatry (Dean, Giorlando, & Berk, 2011).

N-Acetylcysteine in Clinical Practice for Cystic Fibrosis N-acetylcysteine plays a crucial role in the management of cystic fibrosis (CF). It contributes significantly to reducing airway inflammation and restoring redox balance. Moreover, NAC shows promise in preventing and eradicating biofilms associated with CF airway infections, highlighting its potential as both a standalone treatment and an adjuvant molecule to enhance the activity of other drugs (Guerini et al., 2022).

properties

IUPAC Name

N'-[2-(1,1-dioxo-1,4-thiazinan-4-yl)acetyl]cyclohexanecarbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O4S/c17-12(10-16-6-8-21(19,20)9-7-16)14-15-13(18)11-4-2-1-3-5-11/h11H,1-10H2,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVQFYVXNBBJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NNC(=O)CN2CCS(=O)(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818931
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N'-(cyclohexylcarbonyl)-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.